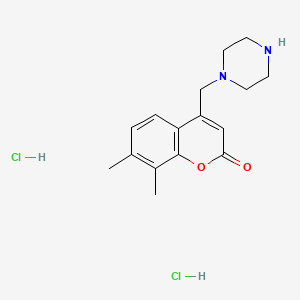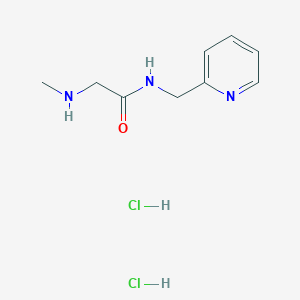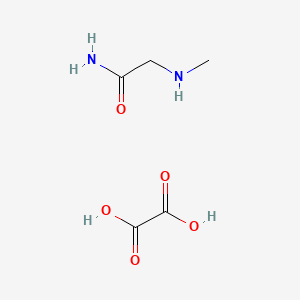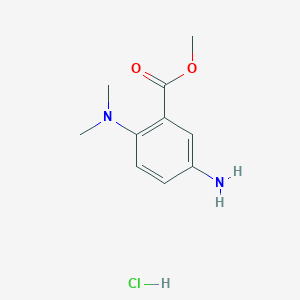
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride: is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride typically involves multiple steps, starting with the preparation of the chromone core. One common approach is the condensation of 7,8-dimethyl-2H-chromen-2-one with piperazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, involving larger reactors and more rigorous purification processes to ensure the quality and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The chromone core can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to convert the chromone into its corresponding dihydrochromone.
Substitution: : The piperazine moiety can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Dihydrochromones.
Substitution: : Substituted piperazines or chromones.
Aplicaciones Científicas De Investigación
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride:
Medicinal Chemistry: : The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of viral infections and inflammation.
Biology: : It has been used as a tool compound in biological studies to understand cellular processes and signaling pathways.
Industry: : The compound's unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism by which 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The piperazine moiety enhances the compound's ability to cross cell membranes and reach its targets.
Comparación Con Compuestos Similares
7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride: is similar to other chromone derivatives, such as 7-methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one and 7,8-dimethyl-4-(piperazin-1-yl)-2H-chromen-2-one . its unique structural features, such as the presence of the dimethyl groups and the dihydrochloride salt form, contribute to its distinct chemical and biological properties.
List of Similar Compounds
7-methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
7,8-dimethyl-4-(piperazin-1-yl)-2H-chromen-2-one
4-(piperazin-1-ylmethyl)-2H-chromen-2-one
Propiedades
IUPAC Name |
7,8-dimethyl-4-(piperazin-1-ylmethyl)chromen-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-11-3-4-14-13(10-18-7-5-17-6-8-18)9-15(19)20-16(14)12(11)2;;/h3-4,9,17H,5-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUDMBBGMYLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNCC3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7856980.png)


![2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid](/img/structure/B7856997.png)

![7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7857004.png)

![1-[4-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B7857021.png)

![1-[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione;hydrochloride](/img/structure/B7857039.png)
![Sodium 7-((6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino)heptanoate](/img/structure/B7857044.png)

